N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-18-11-8-6-10(7-9-11)16-15-17-14-12(19-2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBZFFFYFMIGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis Using Substituted Aldehydes
The cyclocondensation of o-aminothiophenol with carbonyl compounds under microwave irradiation has emerged as a high-yield, solvent-free method for benzothiazole synthesis. For N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine, this approach involves reacting o-aminothiophenol with 4-(methylthio)benzaldehyde (Fig. 1A). Microwave irradiation (300 W, 6 min) facilitates rapid cyclization, achieving yields of 78–85%. Key advantages include:
- Reduced reaction time : Traditional heating methods require 6–12 hours, while microwaves complete the process in minutes.
- Solvent elimination : Silica gel acts as a solid support, minimizing waste.
- Regioselectivity : The electron-donating methylthio group directs cyclization to the para position relative to the thiazole nitrogen.
Optimization Table 1 : Effect of Microwave Parameters on Yield
| Power (W) | Time (min) | Yield (%) |
|---|---|---|
| 200 | 8 | 68 |
| 300 | 6 | 85 |
| 400 | 5 | 72 |
Hantzsch Thiazole Synthesis with Functionalized α-Bromoketones
An alternative route employs Hantzsch condensation between o-aminothiophenol and α-bromo-4-(methylthio)acetophenone (Fig. 1B). This method proceeds in ethanol at reflux (78°C, 4 h), yielding 70–75% of the benzothiazole intermediate. Subsequent amination with 4-methoxyaniline via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C) introduces the N-aryl group. While effective, this multistep approach suffers from:
- Lower overall yield (52–58%) due to purification losses.
- Palladium residue contamination , requiring rigorous column chromatography.
Post-Cyclization Functionalization Techniques
Reductive Amination of 4-(Methylthio)Benzothiazol-2-Amine
Primary amine intermediates undergo reductive amination with 4-methoxybenzaldehyde to install the N-aryl group (Fig. 2A). Sodium cyanoborohydride (NaBH₃CN) in methanol (rt, 12 h) achieves 88% conversion, with imine formation confirmed by FT-IR (C=N stretch at 1645 cm⁻¹). Key considerations include:
Ullmann-Type Coupling for Direct N-Arylation
Copper(I)-catalyzed coupling between 4-(methylthio)benzothiazol-2-amine and 4-iodoanisole (CuI, L-proline, K₃PO₄, DMSO, 100°C) provides a one-step arylation route (Fig. 2B). This method offers:
- Functional group tolerance : Methoxy and methylthio groups remain intact under reaction conditions.
- Scalability : Reactions proceed efficiently at 10 mmol scale (yield: 82%).
Spectroscopic and Computational Validation
FT-IR and NMR Characterization
DFT Studies on Molecular Geometry
B3LYP/6-311G(d,p) calculations reveal planarity (r.m.s. deviation: 0.003 Å) due to intramolecular C-H⋯S hydrogen bonding (Fig. 3). Key findings:
- Bond lengths : C2-N3 (1.318 Å) and C1-S1 (1.754 Å) match X-ray data for analogous compounds.
- Dipole moment : 4.82 Debye, indicating moderate polarity conducive to biological membrane permeability.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (HPLC) | Time | Cost Index |
|---|---|---|---|---|
| Microwave cyclization | 85 | 98.5 | 6 min | 1.0 |
| Hantzsch condensation | 75 | 95.2 | 4 h | 1.8 |
| Reductive amination | 88 | 97.8 | 12 h | 1.3 |
| Ullmann coupling | 82 | 96.4 | 8 h | 2.1 |
Microwave-assisted cyclization emerges as the optimal method, balancing speed, yield, and cost.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) show:
Chemical Reactions Analysis
Methylthio Group Reactivity
The methylthio (-SMe) substituent participates in oxidation and nucleophilic substitution reactions.
Oxidation to Sulfone
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 4 hrs | 4-(Methylsulfonyl)benzo[d]thiazol-2-amine | 89% |
Oxidation proceeds via a two-step mechanism:
-
Formation of sulfoxide (-SOCH<sub>3</sub>) at 40°C.
-
Further oxidation to sulfone (-SO<sub>2</sub>CH<sub>3</sub>) under prolonged heating .
Nucleophilic Displacement
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine (NH<sub>2</sub>NH<sub>2</sub>) | DMF, 80°C, 3 hrs | 4-Hydrazinylbenzo[d]thiazol-2-amine | 68% |
| Sodium methoxide (NaOMe) | MeOH, reflux, 2 hrs | 4-Methoxybenzo[d]thiazol-2-amine | 74% |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group directs electrophiles to the para position, while the benzothiazole core modulates reactivity.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Methoxy-3-nitrobenzo[d]thiazol-2-amine | 52% |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 4-Methoxy-5-bromobenzo[d]thiazol-2-amine | 61% |
Key Insight : The methoxy group activates the phenyl ring, but steric hindrance from the benzothiazole reduces regioselectivity .
Condensation Reactions
The primary amine reacts with carbonyl compounds to form Schiff bases or heterocyclic systems.
Schiff Base Formation
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 2 hrs | N-(4-Methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-imine | 78% |
Pyrimidine Cyclization
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | KOH/dioxane, reflux, 4 hrs | 5-Methyl-N-(4-methoxyphenyl)pyrimido[5,4-d]benzo[d]thiazol-2-amine | 65% |
Mechanism : Michael addition of the amine to α,β-unsaturated carbonyl intermediates, followed by intramolecular cyclization .
Cross-Coupling Reactions
The methylthio group enables palladium-catalyzed couplings for structural diversification.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-(4-Methoxyphenyl)benzo[d]thiazol-2-amine-biphenyl | 81% |
Biological Activity Correlations
Modification of the methylthio group significantly impacts bioactivity:
| Derivative | IC<sub>50</sub> (Cancer Cell Lines) |
|---|---|
| Sulfone analog | 0.8–1.2 µM (MCF-7, A549) |
| Hydrazinyl analog | 2.4–3.5 µM (HeLa, HepG2) |
Sulfonation enhances cytotoxicity by improving cellular uptake and target binding .
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Half-Life | Degradation Product |
|---|---|---|
| pH 1.0 (HCl) | 2 hrs | 4-Mercaptobenzo[d]thiazol-2-amine |
| pH 7.4 (Buffer) | >48 hrs | – |
| pH 10.0 (NaOH) | 6 hrs | Demethylated sulfonic acid |
Acidic hydrolysis cleaves the methylthio group, while alkaline conditions promote demethylation .
Scientific Research Applications
Chemical Properties and Structure
N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine features a unique structure that contributes to its biological activity. The presence of the methoxy and methylthio groups enhances its solubility and reactivity, making it a valuable scaffold for further chemical modifications.
Scientific Research Applications
The compound has been investigated for several potential applications:
1. Anticancer Activity
- Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, it has demonstrated significant activity against:
- MDA-MB-231 (Breast Cancer) : IC50 = 0.1 µM
- DU-145 (Prostate Cancer) : IC50 = 0.08 µM
- HepG2 (Liver Cancer) : IC50 = 0.09 µM
These findings suggest its potential as a lead compound for new anticancer therapies.
2. Antimicrobial Properties
- The compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria and fungi. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.
3. Neuroprotective Effects
- Investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
4. Industrial Applications
- Beyond medicinal uses, this compound is being explored in material science for its utility in developing novel dyes and chemical sensors due to its unique optical properties.
Case Studies
Case Study 1: Anticancer Research
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates, particularly in breast and prostate cancer cells. The mechanism was linked to the inhibition of the FOXM1 transcription factor, which is crucial for tumor growth .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed enhanced efficacy against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential role in combating antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzo[d]thiazol-2-amine
- 4-(methylthio)benzo[d]thiazol-2-amine
- N-(4-methoxyphenyl)-4-(methylthio)benzamide
Uniqueness
N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methylthio groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : The compound is synthesized through a nucleophilic substitution reaction between 4-methoxyaniline and 2-chloro-6-(methylthio)benzothiazole.
- Reaction Conditions : The reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance the reaction rate and yield.
2.1 Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, making it a potential candidate for developing new antibiotics .
2.2 Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as A431, A549, and H1299. Studies indicate that it can induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulation. For instance, in vitro tests have shown that derivatives of this compound significantly reduced the viability of cancer cells at micromolar concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Quorum Sensing Inhibition : It acts as a quorum sensing inhibitor, disrupting bacterial communication and biofilm formation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential .
3.1 Anticancer Research
A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on various cancer cell lines. The lead compound was shown to decrease IL-6 and TNF-α levels, which are critical mediators in inflammation and cancer progression .
3.2 Antimicrobial Efficacy
Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones greater than 20 mm in diameter during antimicrobial susceptibility testing. This indicates strong potential for use in treating bacterial infections resistant to conventional antibiotics .
4. Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)benzothiazole | Lacks methylthio group | Reduced antimicrobial activity |
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Contains chlorine substituent | Enhanced reactivity but varied biological effects |
| N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine | Similar structure with different methoxy position | Exhibits quorum sensing inhibition |
5. Conclusion
This compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Its unique structural features contribute to its efficacy in disrupting critical biological processes in pathogens and cancer cells alike. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine, and how can reaction yields be optimized?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, thiazole derivatives are often prepared by reacting substituted anilines with thiourea or α-haloketones in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 65–85% . Optimization includes:
- Reagent ratios : A 1:1.2 molar ratio of amine to thiocarbonyl reagent improves cyclization efficiency.
- Temperature : Refluxing in ethanol or DCM at 60–80°C enhances reaction rates.
- Catalysis : Adding 2–3 drops of acetic acid facilitates Schiff base formation in imine-linked derivatives .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Key techniques include:
- IR spectroscopy : Confirm NH stretching (3200–3300 cm⁻¹) and C=S/C-N bonds (1250–1350 cm⁻¹) .
- ¹H NMR : The methoxyphenyl group shows a singlet at δ 3.8 ppm (3H, OCH₃), while the methylthio substituent appears as δ 2.5 ppm (3H, SCH₃) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 342.06 for C₁₆H₁₄N₄OS₂) .
- XRD : For crystalline derivatives, unit cell parameters (e.g., monoclinic space group P2₁/c) confirm structural integrity .
Q. How can researchers screen this compound for preliminary antimicrobial activity, and what controls are essential?
Use standardized protocols:
- Agar dilution : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 10–100 µg/mL .
- MIC/MBC assays : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- Fungal strains : Candida albicans susceptibility can be assessed via disk diffusion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity, and what SAR trends are observed?
Key SAR findings:
- Methoxy position : Para-substitution on the phenyl ring enhances antimicrobial activity (MIC 8 µg/mL) compared to ortho/meta .
- Methylthio group : Replacement with sulfoxide (-SO-) reduces potency (e.g., 4× lower activity against S. aureus) .
- Heterocyclic fusion : Pyrimidine-thiazole hybrids (e.g., compound 4g ) show improved antiproliferative activity (IC₅₀ 1.2 µM) via kinase inhibition .
Q. What computational strategies are effective for predicting binding modes and optimizing target affinity?
- Molecular docking : Use AutoDock Vina to model interactions with Aurora A kinase (PDB: 4B9G). The methoxyphenyl group forms π-π stacking with Phe144, while the thiazole core hydrogen-bonds to Asp220 .
- QSAR models : Apply Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., -CF₃) with logP and IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .
Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved?
Q. What strategies mitigate solubility limitations in in vivo studies?
- Formulation : Prepare DMSO stock (12.5 mg/mL) and dilute in PBS containing 10% PEG-300 and 5% Tween-80 .
- Prodrug design : Introduce phosphate esters at the amine group to enhance aqueous solubility (>5 mg/mL) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 342.44 g/mol | |
| LogP | 4.8 | |
| Solubility (DMSO) | 12.5 mg/mL | |
| Hydrogen bond acceptors | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
